Broxaterol-d9 is synthesized in laboratories and is not found naturally. Its development is part of ongoing research efforts to create more effective and safer therapeutic agents for respiratory diseases.
The synthesis of Broxaterol-d9 involves several steps, primarily focusing on the incorporation of deuterium into the molecular structure of Broxaterol. The deuteration process can be achieved through various methods, including:
The synthesis typically begins with the preparation of the non-deuterated precursor of Broxaterol. This precursor undergoes a series of chemical reactions, including alkylation and amination, to construct the core structure. The final step involves selective deuteration at specific sites, which can be confirmed using techniques such as nuclear magnetic resonance spectroscopy.
The molecular formula for Broxaterol-d9 can be represented as CHDNO. The presence of deuterium atoms is indicated by the "D" in the formula.
The molecular weight of Broxaterol-d9 is approximately 276.4 g/mol. The compound features a complex structure with multiple functional groups, including hydroxyl (-OH), amine (-NH), and aromatic rings that contribute to its biological activity.
Broxaterol-d9 undergoes various chemical reactions typical for beta-2 adrenergic agonists. These reactions include:
The stability and reactivity of Broxaterol-d9 are influenced by its molecular structure, particularly the positioning of functional groups that can either stabilize or destabilize certain reactive sites.
Broxaterol-d9 acts primarily as an agonist at beta-2 adrenergic receptors located on airway smooth muscle cells. Upon binding to these receptors, it initiates a cascade of intracellular events leading to:
Studies indicate that Broxaterol-d9 exhibits enhanced receptor affinity compared to its non-deuterated counterpart, potentially resulting in improved therapeutic outcomes.
Relevant analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to assess purity and confirm structural integrity.
Broxaterol-d9 is primarily used in pharmacological research to study its effects on respiratory diseases. Its unique properties make it a valuable tool for:
Research continues into its potential applications beyond respiratory conditions, including roles in cardiovascular health due to its vasodilatory effects.
Broxaterol-d9 is a deuterium-enriched isotopologue of the β₂-adrenoreceptor agonist broxaterol. Its molecular formula is C₉D₉H₆BrN₂O₂, with a molecular weight of 272.187 g/mol [2] [4] [7]. The deuterium atoms are exclusively located at the tert-butylamino group, replacing all nine hydrogen atoms (three methyl groups) with deuterium. This specific labeling pattern is confirmed by the InChI string: InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3/i1D3,2D3,3D3
[2] [4]. The isotopic purity typically exceeds 99%, ensuring minimal isotopic interference in analytical or metabolic studies. The compound exists as a neat solid under standard storage conditions [7].
Table 1: Atomic Composition of Broxaterol-d9
Element | Atom Count | Deuterium Position |
---|---|---|
Carbon | 9 | N/A |
Hydrogen | 6 | None |
Deuterium | 9 | (CH₃)₃C- group |
Bromine | 1 | N/A |
Nitrogen | 2 | N/A |
Oxygen | 2 | N/A |
The systematic IUPAC name for Broxaterol-d9 is:1-(3-Bromo-1,2-oxazol-5-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol [2] [4]. This nomenclature precisely defines:
Broxaterol-d9 retains the racemic stereochemistry of the parent compound, as the chiral center at the carbon bearing the hydroxyl group (C6 in the InChI string) is unaffected by deuterium substitution [5]. No enantiomeric resolution is reported for this isotopologue, consistent with the non-deuterated broxaterol’s use as a racemic mixture [5].
Broxaterol-d9 is structurally identical to non-deuterated broxaterol (C₉H₁₅BrN₂O₂, MW 263.135 g/mol) except for the isotopic substitution [5]. Key comparisons include:
Table 2: Structural and Functional Comparison
Property | Broxaterol-d9 | Broxaterol |
---|---|---|
Molecular Formula | C₉D₉H₆BrN₂O₂ | C₉H₁₅BrN₂O₂ |
Molecular Weight | 272.187 g/mol | 263.135 g/mol |
Isoxazole-Bromine Core | Identical | Identical |
tert-Butylamino Group | -NHC(CD₃)₃ | -NHC(CH₃)₃ |
Chiral Center Configuration | Racemic | Racemic |
Primary Biological Target | β₂-adrenoreceptor | β₂-adrenoreceptor |
The deuterium labeling does not alter the compound’s electronic structure or steric bulk but significantly impacts metabolic stability. Deuterium’s higher mass reduces the rate of carbon-deuterium bond cleavage by cytochrome P450 enzymes, potentially extending the half-life in metabolic studies [8]. This property makes Broxaterol-d9 particularly valuable as an internal standard in mass spectrometry-based quantification of broxaterol and its metabolites in biological matrices [6].
Synthesis and Analytical Characterization
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7